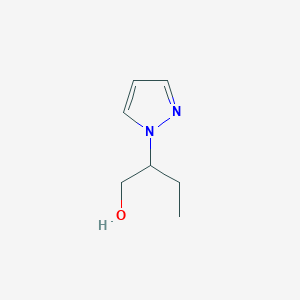![molecular formula C17H16N2O B1344516 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899360-89-5](/img/structure/B1344516.png)
2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic compound. It is derived from pyridine-3-carbaldehyde, also known as nicotinaldehyde . Pyridine-3-carbaldehyde is a colorless liquid that is routinely available commercially . It can be produced from nicotinonitrile .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized . The synthesis process involves the formation of Schiff bases .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The 1H NMR spectrum (DMSO-d6), δ, ppm: 9.94 s (1H, CHO), 9.50 d (1H, Py), 7.83 d (1H, Py), 7.74 d (2H, C 6 H 4), 7.68 t (1H, Py), 7.30 d (2H, C 6 H 4), 7.26 t (1H, Py), 2.33 s (3H, CH 3). The 13C NMR spectrum (DMSO-d6), δ C, ppm: 179.03, 156.67, 146.92, 139.33, 130.89, 129.45 (2C), 129.33 (2C), 129.29, 128.09, 119.85, 116.98, 115.74, 20.79 .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it forms complexes with copper (II) salts, namely Cu (CH 3 COO) 2, CuSO 4, Cu (NO 3) 2 and CuCl 2 . These complexes possess excellent catalytic activities for the oxidation of catechol to o-quinone .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It is a white solid with a melting point of 167°C .
Scientific Research Applications
Synthesis Techniques
Research into the synthesis of imidazo[1,2-a]pyridines highlights innovative methodologies, such as water-mediated hydroamination and silver-catalyzed aminooxygenation, which facilitate the production of imidazo[1,2-a]pyridine-3-carbaldehydes under environmentally friendly conditions (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). These techniques offer moderate to good yields, underscoring their potential for large-scale synthesis.
Catalytic Activities
A study on the catalytic activities of imidazo[1,2-a]pyridine derivatives revealed their efficacy in oxidizing catechol to o-quinone, demonstrating the influence of ligands, transition metals, and other parameters on the oxidation rate (R. Saddik et al., 2012). This research suggests the potential of these compounds in industrial oxidation processes and environmental applications.
Fluorescent Molecular Rotors
The development of fluorescent molecular rotors based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde showcases their application in viscosity sensing. These compounds exhibit significant fluorescence intensity enhancement in viscous environments, which could be leveraged in biological imaging and molecular diagnostics (S. D. Jadhav & N. Sekar, 2017).
Antimicrobial Activities
Research on pyrimidine derivatives synthesized from 3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol and related compounds shows promising antimicrobial properties. These studies highlight the potential of imidazo[1,2-a]pyridine derivatives in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Chetan C. Rathod & M. Solanki, 2018).
Mechanism of Action
properties
IUPAC Name |
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-4-6-14(7-5-13)17-15(11-20)19-9-8-12(2)10-16(19)18-17/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFTPNMNKFMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)
![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)


![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)



![(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B1344458.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)